molecular formula C4H4BrN B174654 2-Propenenitrile, 3-bromo-2-methyl- CAS No. 150163-13-6

2-Propenenitrile, 3-bromo-2-methyl-

Cat. No.: B174654
CAS No.: 150163-13-6
M. Wt: 145.99 g/mol
InChI Key: VAVDVRKEPBGVMB-UHFFFAOYSA-N
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Description

2-Propenenitrile, 3-bromo-2-methyl- (proposed IUPAC name: 3-bromo-2-methylacrylonitrile) is a brominated and methyl-substituted derivative of acrylonitrile. The bromine and methyl groups likely influence its physical properties, reactivity, and applications compared to simpler nitriles.

Key structural features include:

  • A nitrile (-CN) functional group, common in acrylonitrile derivatives.
  • A bromine atom, which increases molecular weight and may enhance flame retardancy or alter reactivity.
  • A methyl group, which could sterically hinder reactions or modify solubility.

Properties

IUPAC Name

3-bromo-2-methylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c1-4(2-5)3-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVDVRKEPBGVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393209
Record name 2-Propenenitrile, 3-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150163-13-6
Record name 2-Propenenitrile, 3-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The two-phase system operates via:

  • Bromine dissolution in the organic phase (e.g., dichloroethane).

  • Hydroxide ions deprotonate HBr, forming Br⁻ in the aqueous phase.

  • Phase-transfer catalysts shuttle Br⁻ to the organic phase, regenerating Br₂.

Key advantages include:

  • Reduced side reactions : Rapid HBr neutralization minimizes acid-catalyzed decomposition.

  • Scalability : Compatible with continuous flow reactors for industrial applications.

Table 2 compares yields under varying catalytic conditions:

CatalystSolvent SystemYield (%)Purity (%)
n-Bu₄N⁺OH⁻H₂O/DCE9298.5
n-Pr₄N⁺OH⁻H₂O/THF8997.2
NoneCCl₄7895.0

Industrial-Scale Production Methods

Industrial synthesis prioritizes continuous flow reactors to optimize heat management and throughput. A representative protocol involves:

  • Pre-mixing : 2-methylpropenenitrile and Br₂ in a molar ratio of 1:1.05.

  • Reaction zone : Residence time of 10–15 minutes at 20–25°C.

  • Quenching : Aqueous NaHCO₃ neutralizes excess Br₂ and HBr.

This method achieves 90–94% conversion with >99% purity, as validated by GC-MS analyses. Critical challenges include:

  • By-product management : Dibrominated impurities require fractional distillation.

  • Safety protocols : Bromine’s toxicity mandates closed-system processing.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like tetrahydrofuran (THF) marginally improve yields (87%) but complicate purification due to high boiling points. Conversely, chlorinated solvents (e.g., CCl₄) enable easier isolation but pose environmental concerns.

Temperature and Time

Lower temperatures (0–5°C) favor mono-bromination, while elevated temperatures (>30°C) promote di-bromination and polymerization. Kinetic studies suggest an optimal window of 2–4 hours at 10°C for balanced speed and selectivity.

Purification and Analytical Techniques

Post-synthesis purification typically involves:

  • Liquid-liquid extraction : Ethyl acetate/water partitions unreacted starting materials.

  • Column chromatography : Silica gel with hexane/ethyl acetate (9:1) removes trace impurities.

Analytical validation employs:

  • GC-MS : Quantifies purity and detects dibrominated by-products.

  • ¹H NMR : Confirms regioselectivity via vinyl proton splitting patterns .

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 3-bromo-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Hydroxide (OH-), amines (NH2-)

    Solvents: Carbon tetrachloride (CCl4), water (H2O)

    Catalysts: Palladium (Pd) for coupling reactions

Major Products Formed

    Substituted Nitriles: Formed by nucleophilic substitution

    Cyanohydrins: Formed by addition of HCN

    Alkenes: Formed by elimination reactions

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 3-bromo-2-methyl- involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the nitrile group can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Nitriles

Compound Formula CAS Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Acrylonitrile C₃H₃N 107-13-1 53.06 77.3 ABS copolymers
3-Bromopropionitrile C₃H₄BrN 2417-90-5 133.98 Not reported Organic synthesis
3-Bromo-2-methylacrylonitrile (inferred) C₄H₄BrN Not found ~149.98 Estimated >100 Flame retardants, polymers
2-Chloro-3-(methylthio)-2-propenenitrile C₄H₄ClNS 127729-12-8 133.60 Not reported Specialty chemicals

Research Findings and Trends

  • Reactivity : Bromine in 3-bromo-2-methylacrylonitrile may facilitate nucleophilic substitution or radical reactions, useful in polymer crosslinking .
  • Safety : Brominated nitriles likely require stringent handling due to toxicity (similar to acrylonitrile ).

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenenitrile, 3-bromo-2-methyl-
Reactant of Route 2
2-Propenenitrile, 3-bromo-2-methyl-

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